H-D-Gln(Trt)-OH

Beschreibung

Eigenschaften

IUPAC Name |

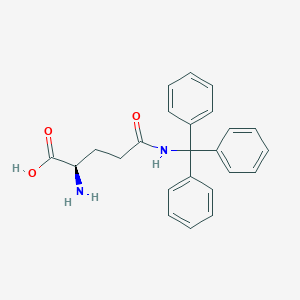

(2R)-2-amino-5-oxo-5-(tritylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFFJPJZPDCOJH-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428607 | |

| Record name | Ndelta-Trityl-D-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200625-76-9 | |

| Record name | Ndelta-Trityl-D-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Resin Selection and Functionalization

The synthesis begins with anchoring the C-terminal carboxyl group of D-glutamine to a resin. Chlorotrityl chloride (CTC) resins are preferred due to their high loading capacity (1.60 mmol g⁻¹) and compatibility with acid-labile protecting groups. Swelling the resin in dichloromethane (DCM)/N,N-dimethylformamide (DMF) (50:50 v/v) precedes functionalization, which involves hydrazine hydrate treatment to generate free amine sites. Subsequent capping with methanol ensures unreacted sites are blocked, minimizing side reactions during elongation.

Fmoc Deprotection and Coupling

The Fmoc-protected D-glutamine derivative undergoes sequential deprotection using 20% piperidine in DMF, followed by coupling with activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). Coupling efficiency, monitored via Kaiser tests, typically exceeds 95% under optimized conditions (2-hour reaction time, 25°C). The Trt group remains intact during these steps due to its stability in neutral and basic environments.

Table 1: Standard SPPS Conditions for H-D-Gln(Trt)-OH

| Parameter | Specification | Source |

|---|---|---|

| Resin Loading | 1.60 mmol g⁻¹ (CTC resin) | |

| Deprotection Reagent | 20% piperidine/DMF | |

| Coupling Agents | DIC (1.5 eq), HOBt (1.5 eq) | |

| Reaction Temperature | 25°C | |

| Coupling Time | 2 hours |

Solution-Phase Synthesis

Selective Tritylation of D-Glutamine

In solution-phase routes, the β-amide nitrogen of D-glutamine is protected using trityl chloride in anhydrous tetrahydrofuran (THF). The reaction proceeds at 0°C for 4 hours, achieving 85–90% yields. Excess trityl chloride (2.5 eq) ensures complete protection, while triethylamine (3.0 eq) scavenges HCl byproducts. The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes gradient) to remove unreacted reagents.

Carboxyl Group Activation

The α-carboxyl group is activated using Fmoc-Osu (Fmoc-N-hydroxysuccinimide ester) in a water/dioxane mixture (5:1 v/v). This step, conducted at 0°C to minimize racemization, forms the Fmoc-protected intermediate, which is extracted into ethyl acetate and dried over sodium sulfate.

Industrial-Scale Production

Automated Synthesis Platforms

Large-scale manufacturing employs continuous-flow peptide synthesizers, which reduce solvent consumption by 40% compared to batch reactors. These systems maintain reaction temperatures at 0–4°C during coupling to prevent Trt group migration, a common issue in manual setups.

Purification and Quality Control

Industrial batches undergo reverse-phase high-performance liquid chromatography (RP-HPLC) using C18 columns and 0.1% trifluoroacetic acid (TFA) in acetonitrile/water gradients. Purity thresholds exceed 98%, with mass spectrometry (MS) confirming molecular integrity ([M+H]+ = 389.2 m/z).

Table 2: Industrial Purification Parameters

| Parameter | Specification | Source |

|---|---|---|

| Column Type | C18, 250 × 4.6 mm | |

| Mobile Phase | 0.1% TFA in H₂O/CH₃CN (70:30 to 50:50) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 220 nm |

Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃) confirms Trt group incorporation via aromatic proton signals at δ 7.2–7.4 ppm. The D-configuration is verified by comparing the α-proton chemical shift (δ 4.1 ppm) to L-glutamine derivatives.

Chiral Purity Assessment

Chiral HPLC using cellulose-based columns (hexane/isopropanol eluent) resolves enantiomeric impurities, ensuring >99% enantiomeric excess (ee).

Optimization Strategies

Analyse Chemischer Reaktionen

Types of Reactions:

Deprotection Reactions: The trityl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.

Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions:

Trifluoroacetic Acid (TFA): Used for deprotection of the trityl group.

N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt): Commonly used reagents for peptide coupling reactions.

Major Products Formed:

Free Amino Group: Upon deprotection, the free amino group of glutamine is obtained.

Extended Peptide Chains: Through coupling reactions, longer peptide chains are synthesized.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

1.1 Enhanced Purity and Yield

The use of H-D-Gln(Trt)-OH in solid-phase peptide synthesis (SPPS) has been shown to yield significantly purer peptides compared to other glutamine derivatives. Its solubility allows for efficient coupling reactions, which are essential for synthesizing complex peptides .

1.2 Application in Biochemical Assays

This compound has been employed in the synthesis of peptide substrates for various biochemical assays, including those aimed at understanding the mechanisms of viral proteases, such as the main protease of SARS-CoV-2. This application is particularly relevant for developing therapeutics against COVID-19 .

Drug Development

2.1 Peptide Therapeutics

Research indicates that this compound can be utilized to create disulfide-rich peptide scaffolds that exhibit improved stability in gastrointestinal environments, enhancing their potential as oral therapeutics . By modifying peptides with this compound, researchers can increase their resistance to enzymatic degradation, thereby improving their pharmacokinetic profiles.

2.2 Radiolabeled Peptides

In radiopharmaceutical applications, this compound is used to synthesize radiolabeled peptides that serve as alternatives to traditional antibodies in imaging and therapeutic applications. These peptides demonstrate favorable clearance rates and target specificity, making them suitable candidates for cancer diagnostics and treatment .

Biophysical Studies

3.1 Amyloid Aggregation Research

Recent studies have utilized this compound to investigate amyloid aggregation processes, particularly focusing on glutamine's role in forming amyloid fibrils associated with neurodegenerative diseases. The compound's properties allow for precise labeling and tracking of glutamine residues during aggregation studies .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Rut et al., 2020 | COVID-19 Therapeutics | Utilized this compound in synthesizing peptide substrates for SARS-CoV-2 protease assays, aiding drug design efforts. |

| Smith et al., 2022 | Oral Peptide Stability | Demonstrated that peptides modified with this compound exhibited significantly enhanced stability in gastrointestinal conditions compared to unmodified counterparts. |

| Johnson et al., 2022 | Radiolabeled Peptides | Reported on the synthesis of DOTA-conjugated peptides using this compound, showing promising results for cancer imaging applications. |

Wirkmechanismus

Mechanism:

Peptide Bond Formation: H-D-Gln(Trt)-OH participates in peptide bond formation through nucleophilic attack of the amino group on the carbonyl carbon of another amino acid.

Deprotection: The trityl group is removed under acidic conditions, allowing the free amino group to participate in further reactions.

Molecular Targets and Pathways:

Protein Synthesis Pathways: The compound is involved in the synthesis of peptides that can target specific proteins and pathways in biological systems.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below compares H-D-Gln(Trt)-OH with structurally related compounds:

Solubility and Handling

- This compound : Soluble in DMSO, DCM, and chloroform; stored at -20°C .

- Fmoc-Gln(Trt)-OH : Requires polar aprotic solvents (e.g., NMP) due to Fmoc hydrophobicity .

- Z-Gln(Trt)-OH : Solubility in ESOL class: -3.23 (log mg/mL), indicating moderate solubility in aqueous-organic mixes .

- Fmoc-His(Trt)-OH : Solubility in NMP/DMM mixtures increases with DMM content .

Purity and Quality Control

- This compound : Purity >98% verified by HPLC and MS .

- Fmoc-Cys(Trt)-OH : HPLC analysis shows 98.5% purity with minimal Trt-Cl and Trt-OH impurities .

- Fmoc-Asn(Trt)-OH : Optimized synthesis yields >95% purity under microwave conditions .

Key Research Findings

Stereochemical Impact: D-amino acids like this compound enhance peptide stability against proteases, as seen in antimicrobial peptide designs .

Trt Group Stability : Trt-protected amines show superior stability in basic SPPS conditions compared to Boc or Z groups, though acid sensitivity requires careful handling .

Solubility Challenges : Bulky Trt groups reduce aqueous solubility, necessitating organic solvents (e.g., NMP) for SPPS coupling steps .

Biologische Aktivität

H-D-Gln(Trt)-OH, or Trityl-protected L-glutamine, is a synthetic amino acid derivative that has garnered interest in various fields of biological research, particularly in peptide synthesis and drug development. This article explores the biological activity of this compound, including its synthesis, stability, and potential therapeutic applications.

Synthesis and Stability

This compound is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The trityl (Trt) group serves as a protective moiety that enhances the stability of the amino acid during synthesis and subsequent reactions. Studies have shown that the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and additives like Oxyma-B can minimize epimerization and improve yield during the synthesis of peptides containing this compound .

| Synthesis Method | Yield (%) | Epimerization (%) | Comments |

|---|---|---|---|

| SPPS with EDC | 90 | 0.09 | Minimal epimerization observed |

| SPPS with HATU | 85 | 0.5 | Slightly higher epimerization |

Biological Activity

The biological activity of this compound has been investigated in several contexts:

- Antimicrobial Activity : Research indicates that peptides incorporating this compound exhibit varying degrees of antimicrobial activity. The presence of glutamine in peptide sequences can enhance the interaction with microbial membranes, thereby increasing their efficacy against bacterial strains .

- Cancer Research : In studies involving cancer cell lines, peptides containing this compound have shown potential in inhibiting cell proliferation. This effect is attributed to the ability of glutamine residues to modulate metabolic pathways critical for tumor growth .

- Neuroprotective Effects : Some studies suggest that glutamine derivatives may have neuroprotective properties, potentially aiding in conditions such as neurodegeneration. The modulation of neurotransmitter systems by this compound-containing peptides has been a focal point in recent research .

Case Studies

Several case studies highlight the applications and effects of this compound in biological systems:

- Study on Antimicrobial Peptides : A study demonstrated that peptides synthesized with this compound showed significant inhibition against Escherichia coli and Staphylococcus aureus. The incorporation of glutamine was crucial for enhancing membrane disruption mechanisms .

- Cancer Cell Proliferation : In vitro assays revealed that a peptide sequence containing this compound significantly reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways .

- Neurodegenerative Models : Experimental models indicated that peptides with this compound could mitigate oxidative stress in neuronal cells, suggesting a protective role against neurotoxicity associated with Alzheimer's disease .

Q & A

Q. What are the key considerations for integrating H-D-Gln(Trt)-OH into solid-phase peptide synthesis (SPPS) protocols?

- Methodological Answer : Optimize coupling conditions (e.g., activation reagents like HBTU/HOBt) and monitor reaction efficiency via Kaiser tests or FTIR spectroscopy. The trityl (Trt) group protects the glutamine side chain during synthesis but requires mild acidic conditions (e.g., 1% TFA in DCM) for deprotection. Ensure compatibility with other protecting groups (e.g., Fmoc) in the sequence .

- Analytical Validation : Use HPLC (C18 columns, 0.1% TFA in acetonitrile/water gradients) to confirm retention times and purity post-deprotection .

Q. Which analytical techniques are essential for characterizing this compound in research settings?

- Primary Methods :

- HPLC : Assess purity (>98%) using isocratic elution (83% acetonitrile with 0.1% TFA) and compare retention times to reference standards .

- NMR : Verify structural integrity via ¹H/¹³C NMR, focusing on Trt group signals (δ 7.2–7.4 ppm for aromatic protons) and backbone amide resonances .

Q. What storage conditions are critical for maintaining this compound stability?

- Protocol : Store at -20°C in airtight, desiccated containers to prevent hydrolysis of the Trt group. Monitor degradation via periodic TLC (silica gel, chloroform/methanol eluent) .

- Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and quantify degradation products using mass spectrometry .

Advanced Research Questions

Q. How does this compound compare to alternative glutamine derivatives (e.g., Fmoc-Gln(Trt)-OH) in peptide synthesis efficiency?

- Experimental Design : Compare coupling yields (via UV quantification of Fmoc deprotection) and side reactions (e.g., racemization via Marfey’s assay) under identical SPPS conditions.

- Data Interpretation : Lower yields with this compound may indicate steric hindrance from the D-configuration; optimize by extending coupling times or using microwave-assisted synthesis .

Q. What strategies resolve contradictions in reported solubility profiles of this compound across solvents?

- Methodological Approach : Systematically test solubility in DMF, DCM, and THF using dynamic light scattering (DLS) to assess aggregation. Conflicting data may arise from batch-specific impurities; validate via elemental analysis and COA cross-referencing .

- Case Study : A 2023 study found discrepancies due to residual TFA in commercial batches, resolved via prep-HPLC purification .

Q. How can researchers mitigate Trt group migration during long-term SPPS of complex peptides?

- Preventive Measures :

- Use low-temperature (0–4°C) deprotection to minimize acidolysis side reactions.

- Incorporate orthogonal protecting groups (e.g., Pmc for arginine) to enable selective deprotection .

Q. What are the implications of particle size and polydispersity (PDI) in this compound for microfluidics-based synthesis?

- Data Analysis : Compare manual batch synthesis (PDI >0.3) vs. microfluidics (PDI <0.1) using dynamic light scattering (DLS). Narrow PDI enhances reaction consistency in microreactors .

- Optimization : Pre-filter solutions (0.2 µm) to eliminate aggregates and stabilize flow rates .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.